4-Cyano-3-methylbenzene-1-sulfonyl chloride

Descripción general

Descripción

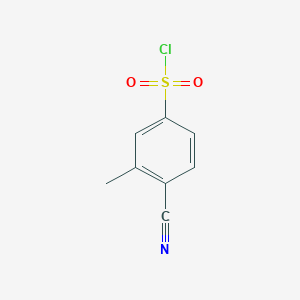

4-Cyano-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene, characterized by the presence of a cyano group (-CN) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-cyano-3-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

Nitration: The starting material, 4-cyano-3-methylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results .

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonyl chloride group in 4-Cyano-3-methylbenzene-1-sulfonyl chloride can be readily substituted by various nucleophiles, such as amines, alcohols, and thiols.

-

Reaction with Amines: Amines (R-NH2) react with this compound to form sulfonamide derivatives.

These reactions are typically conducted under mild conditions to prevent unwanted side reactions.

-

Reaction with Alcohols: Alcohols (R-OH) react with this compound to form sulfonate esters.

These reactions also require mild conditions and sometimes a base to neutralize the released HCl.

-

Reaction with Thiols: Thiols (R-SH) react with this compound to form sulfonate thiols.

These reactions are similar to those with alcohols and amines, requiring careful control of conditions.

Reduction Reactions

The cyano group (-CN) in this compound can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

This reaction is typically performed in anhydrous conditions to avoid unwanted side reactions with water. The product of this reaction is 4-amino-3-methylbenzene-1-sulfonyl chloride.

Oxidation Reactions

The methyl group (-CH3) in this compound can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

The product of this reaction is 4-cyano-3-carboxybenzene-1-sulfonyl chloride.

Comparison with Similar Compounds

Several compounds are structurally similar to this compound, each with its unique reactivity and applications .

| Compound | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | 942199-59-9 | C8H3ClF3NO2S | Cyano, trifluoromethyl, sulfonyl chloride |

| 3-Bromo-4-cyanobenzene-1-sulfonyl chloride | 1201684-65-2 | C7H3BrClNO2S | Bromo, cyano, sulfonyl chloride |

| 3-Chloro-4-methylbenzene-1-sulfonyl chloride | 42413-03-6 | C7H6Cl2O2S | Chloro, methyl, sulfonyl chloride |

| 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | 213130-43-9 | C7H3Cl2NO2S | Chloro, cyano, sulfonyl chloride |

These compounds exhibit similar substitution reactions at the sulfonyl chloride group but differ in their reactivity based on the other substituents on the benzene ring . For example, the presence of a trifluoromethyl group alters the electronic properties of the benzene ring compared to a methyl group .

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Intermediate : 4-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride functional group makes it highly reactive, allowing it to participate in various chemical transformations. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where it can be used to introduce sulfonyl groups into target molecules.

Mechanism of Action : The compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. This property is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

Drug Discovery

Sulfonamide-Based Drugs : The compound is utilized in the development of new drugs, particularly those based on sulfonamide structures. Sulfonamides have been historically significant due to their antibacterial properties and are still relevant in contemporary drug design.

Case Studies :

- Anti-inflammatory Agents : Research has indicated that derivatives synthesized from this compound can inhibit transient receptor potential A1 ion channels, suggesting potential applications in treating inflammatory airway diseases .

- Anti-Proliferation Activities : Novel compounds derived from this sulfonyl chloride have been evaluated for their anti-proliferative effects using assays like the MTT assay on mouse fibroblast cells .

Material Science

Functional Materials : The compound is employed in the preparation of functional materials, such as polymers and dyes. Its reactive sulfonyl chloride group allows for the modification of polymer backbones or the introduction of chromophores into polymer matrices.

Applications in Coatings and Adhesives : Due to its chemical properties, this compound can be used to enhance the performance characteristics of coatings and adhesives, improving their durability and resistance to environmental factors.

Proteomics Research

Biochemical Reagent : In proteomics, this compound is used as a biochemical reagent for modifying proteins and peptides. It aids in studying protein structure and function by enabling selective tagging or modification of amino acid residues.

Research Insights : The ability to modify proteins can provide insights into protein interactions and functions, which are critical for understanding various biological processes and disease mechanisms.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes. The cyano group can also participate in reactions, further expanding the compound’s reactivity profile .

Comparación Con Compuestos Similares

4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a cyano group.

3-Cyano-4-methylbenzene-1-sulfonyl chloride: Positional isomer with the cyano and methyl groups swapped.

Uniqueness: 4-Cyano-3-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups influences its chemical behavior, making it a versatile compound in various applications .

Actividad Biológica

4-Cyano-3-methylbenzene-1-sulfonyl chloride, also known by its CAS number 942199-57-7, is a sulfonyl chloride derivative with significant biological activity. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group and a sulfonyl chloride moiety attached to a methyl-substituted benzene ring. Its molecular formula is C₈H₈ClN₁O₂S, and it possesses unique properties that allow it to interact with biological systems effectively.

This compound acts primarily through its ability to modify proteins and enzymes via sulfonylation. This modification can alter the function of target proteins, leading to various biological effects such as inhibition of enzymatic activity or modulation of signaling pathways. The presence of the cyano group enhances its electrophilicity, making it a potent reactive species in biochemical reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, compounds with analogous structures have been shown to inhibit the activity of RalA/B small GTPases, which are critical in cancer cell proliferation and metastasis. In vitro assays demonstrated that certain derivatives could significantly suppress tumor growth in HepG2 cell lines, with IC50 values ranging from 2.28 μM to 4.31 μM depending on the specific compound formulation .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory potential. Research indicates that similar sulfonyl chlorides can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may modulate inflammatory responses in various cellular contexts .

Case Studies and Research Findings

Applications in Medicine

The potential applications of this compound extend beyond basic research into therapeutic development. Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting diseases characterized by dysregulated protein functions, such as cancer and inflammatory disorders.

Propiedades

IUPAC Name |

4-cyano-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIAWVZWYDFMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277302 | |

| Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942199-57-7 | |

| Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942199-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.